[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid
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Overview
Description
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C12H19BO4 . It is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl ring substituted with a tert-butyl group and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-(methoxymethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenols
Protodeboronation: Formation of the corresponding aryl compound
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and probes for biological molecules.
Medicine:
Drug Development: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the development of proteasome inhibitors for cancer therapy.
Industry:
Mechanism of Action
The mechanism of action of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and methoxymethoxy substituents, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylphenylboronic Acid: Similar steric properties but lacks the methoxymethoxy group, affecting its electronic properties and reactivity.
Uniqueness:
Steric Hindrance: The tert-butyl group provides significant steric hindrance, influencing the compound’s reactivity and selectivity in cross-coupling reactions.
Electronic Effects: The methoxymethoxy group can donate electron density through resonance, affecting the compound’s reactivity and stability.
Properties
CAS No. |
1609654-75-2 |
---|---|
Molecular Formula |
C12H19BO4 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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